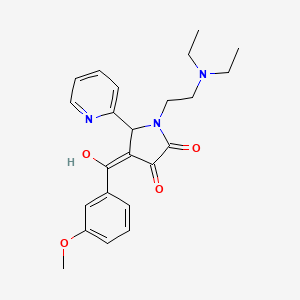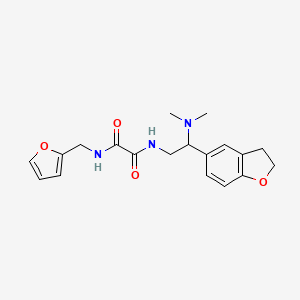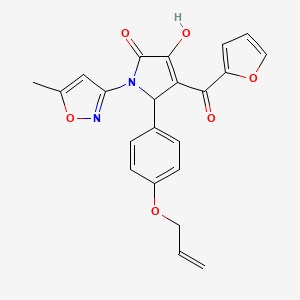
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives with thiadiazole scaffolds is a topic of interest due to their biological properties. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another approach involved a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were confirmed by various spectroscopic methods . Additionally, the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea was reported, characterized by elementary analysis and spectroscopies .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using IR, (1)H NMR, and (13)C NMR spectroscopies. X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their oxidized forms, and the copper(II) complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. In the copper(II) complexes, a stable planar geometry was observed around the central ion .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of Schiff's bases, cyclization, and coordination with metal ions. The oxidation process using copper(II) chloride is a key step that leads to the formation of cyclic systems in the thiadiazole derivatives . The microwave-assisted synthesis also indicates a reaction pathway that leads to the formation of Schiff's bases containing a thiadiazole scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the presence of the thiadiazole scaffold. The synthesized compounds were evaluated for their cytotoxicity against various human cancer cell lines, with some showing significant cytotoxicity, particularly against breast and prostate cancer cell lines . The antibacterial studies of the synthesized compounds revealed high activity against Gram-positive bacteria, indicating the importance of the benzyl unit and the S or SO2 linker in the antibacterial activity .
Aplicaciones Científicas De Investigación
Thiazole-aminopiperidine Hybrid Analogues
A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed and synthesized from aryl thioamides. These compounds were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, antituberculosis activity, and cytotoxicity. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity across all tests without cytotoxic effects at the studied concentrations (V. U. Jeankumar et al., 2013).
Synthesis and SAR of 2-Aminobenzothiazoles Derivatives
Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and evaluated for their antimicrobial activity. Compounds 3d and 3h demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing the potential of such structures in developing new antimicrobial agents (D. G. Anuse et al., 2019).
Benzamides as Multireceptor Antipsychotics
A series of benzamides, possessing potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors properties, were synthesized and evaluated as potential antipsychotics. Compounds with fluoro-substituted analogues showed promising pharmacological binding profiles, suggesting their utility as candidates for further preclinical studies in the development of antipsychotic medications (Feipu Yang et al., 2016).
Orexin Receptor Antagonists for Insomnia
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, was developed for the treatment of insomnia. The disposition and metabolism study in humans revealed principal circulating components and metabolites, providing insight into its pharmacokinetics and potential therapeutic application (C. Renzulli et al., 2011).
Safety And Hazards
The safety and hazards associated with “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” are not explicitly mentioned in the literature I retrieved.
Direcciones Futuras
The future directions for the study and application of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” are not explicitly mentioned in the literature I retrieved.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S3/c22-17-6-4-5-15(13-17)14-30-21-25-24-20(31-21)23-19(27)16-7-9-18(10-8-16)32(28,29)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODGQLXVDOJATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)
![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone](/img/structure/B2528429.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)

![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)